![molecular formula C16H17FN4O3S2 B2377904 1-(5-(Cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(2-fluorophenyl)urea CAS No. 1421500-27-7](/img/structure/B2377904.png)
1-(5-(Cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(2-fluorophenyl)urea
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Overview
Description
Scientific Research Applications
Anticancer Applications
- Compounds similar to the chemical have been synthesized and evaluated for their anticancer properties. For instance, a study by Wang et al. (2015) explored derivatives of alkylurea in place of the acetamide group in a compound showing significant anticancer effects. These derivatives were found to retain antiproliferative activity and showed reduced acute oral toxicity, suggesting potential as effective anticancer agents with lower toxicity.
Synthesis and Structural Analysis
Research by Haginoya et al. (2004) focused on synthesizing derivatives incorporating 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine as a binding element. Their findings indicate the potential of such compounds in medical applications, particularly as factor Xa inhibitors.
In another study, Haginoya et al. (2004) synthesized a series of tetrahydrothiazolo[5,4-c]pyridine derivatives and evaluated their in vitro inhibitory activities against factor Xa, highlighting their potential in medicinal chemistry.
Antibacterial Properties
- Elgemeie et al. (2017) conducted research on the synthesis of novel compounds with structural similarities to the chemical , which exhibited antibacterial and antifungal activities. This suggests potential applications of these compounds in developing new antimicrobial agents (Elgemeie et al., 2017).
Mechanism of Action
properties
IUPAC Name |
1-(5-cyclopropylsulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-3-(2-fluorophenyl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN4O3S2/c17-11-3-1-2-4-12(11)18-15(22)20-16-19-13-7-8-21(9-14(13)25-16)26(23,24)10-5-6-10/h1-4,10H,5-9H2,(H2,18,19,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIPJHKYABRNYNP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC3=C(C2)SC(=N3)NC(=O)NC4=CC=CC=C4F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN4O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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